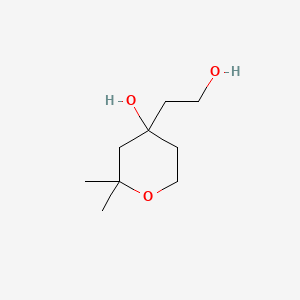
4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is a chemical compound that is commonly referred to as HEDTP. It is a derivative of pyran and has been widely studied for its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Analysis
4-(2-Hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol has been studied in various contexts of chemical synthesis and analysis. For instance, a related compound, 2,2-dimethylchroman-6-ol, a side product in the condensation of hydroquinone with 2-methylbut-3-en-2-ol, exhibits a half-chair conformation and forms intermolecular hydrogen bonding, creating spiral chains (Jha, Malhotra, Parmar, & Errington, 2000). Similarly, the synthesis and transformation of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, which is closely related to 4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol, have been explored for potential applications in chemical synthesis (Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012).
Synthetic Pathways and Derivatives
Various studies have focused on the synthesis of derivatives and compounds related to 4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol. For example, the synthesis of dimers of some 6-substituted 2,2-dimethyl-2H-naphtho[1,2-b]pyrans explores the chemical pathways that might be relevant to the synthesis of similar compounds (Cotterill, Iqbal, & Livingstone, 1998). Moreover, the synthesis of derivatives of new condensed systems like 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran shows the potential for creating novel compounds with unique properties (Arsen'eva & Arsen'ev, 2008, 2009).
Optoelectronic Applications
Exploring the optoelectronic and charge transport properties of related compounds like Pechmann dyes, which involve derivatives of 2H-pyran, can provide insights into the potential use of 4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol in the field of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Wazzan & Irfan, 2019).
Medicinal Chemistry and Biological Applications
While avoiding drug use and dosage information, it's worth noting that related pyran compounds have been synthesized and evaluated for various biological activities. For instance, products from furans, such as derivatives of 2H-pyran, have been studied for their antimicrobial and anticoccidial activities, demonstrating the potential medicinal chemistry applications of these compounds (Georgiadis, 1976).
Mechanism of Action
Target of Action
It is structurally similar to hydroxyethyl starch (hes), a plasma volume substitute used to treat and prevent hypovolemia .
Mode of Action
Hes, a similar compound, is known to replace intravascular volume and may reduce capillary leakage .
Biochemical Pathways
Hes, a related compound, is known to affect fluid balance and blood volume .
Pharmacokinetics
Approximately 62% of HES is excreted as hydroxyethyl starch molecules in urine within 72 hours .
Result of Action
Hes, a similar compound, is known to maintain blood volume for at least 6 hours after isovolemic exchange of blood with 500 ml of hes in healthy volunteers .
Action Environment
It is known that the ph of the environment can influence the action of similar compounds .
properties
IUPAC Name |
4-(2-hydroxyethyl)-2,2-dimethyloxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2)7-9(11,3-5-10)4-6-12-8/h10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBVMXGHIGCVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




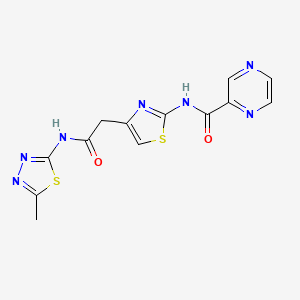
![2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2429392.png)
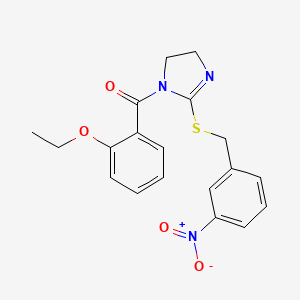
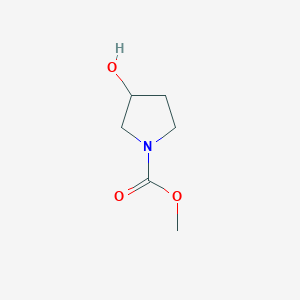
![2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2429401.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2429402.png)

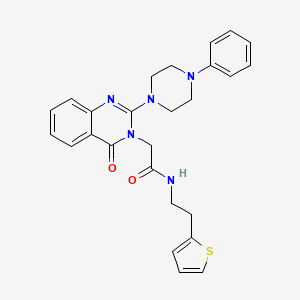
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2429406.png)
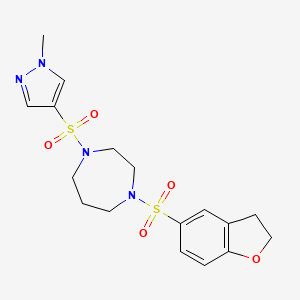
![5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429410.png)